(3E)-3-{[(2-bromo-4-methylphenoxy)acetyl]hydrazono}-N-(tert-butyl)butanamide
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Overview
Description
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-TERT-BUTYLBUTANAMIDE is a complex organic compound with a unique structure that includes a brominated phenoxy group, an acetamido group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-TERT-BUTYLBUTANAMIDE typically involves multiple steps, starting with the bromination of 4-methylphenol to produce 2-bromo-4-methylphenol . This intermediate is then reacted with acetic anhydride to form 2-(2-bromo-4-methylphenoxy)acetamide . The final step involves the condensation of this intermediate with N-tert-butylbutanamide under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-TERT-BUTYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized under specific conditions to form corresponding quinones.
Reduction: The acetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-TERT-BUTYLBUTANAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-TERT-BUTYLBUTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated phenoxy group can interact with active sites of enzymes, potentially inhibiting their activity. The acetamido group may form hydrogen bonds with target proteins, stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: A precursor in the synthesis of the target compound.
2-Bromo-4’-methylpropiophenone: Another brominated compound with similar structural features.
2-Bromoanisole: A simpler brominated aromatic compound used in organic synthesis.
Uniqueness
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-TERT-BUTYLBUTANAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H24BrN3O3 |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-tert-butylbutanamide |
InChI |
InChI=1S/C17H24BrN3O3/c1-11-6-7-14(13(18)8-11)24-10-16(23)21-20-12(2)9-15(22)19-17(3,4)5/h6-8H,9-10H2,1-5H3,(H,19,22)(H,21,23)/b20-12+ |
InChI Key |
QGOCAXRCODAPME-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NC(C)(C)C)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC(C)(C)C)Br |
Origin of Product |
United States |
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